![molecular formula C12H18O6 B1336008 [2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol CAS No. 2715-91-5](/img/structure/B1336008.png)

[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

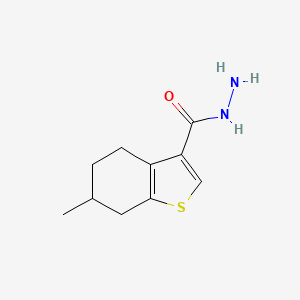

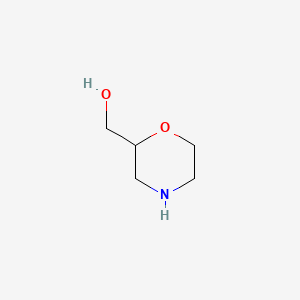

“[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol” is a chemical compound with the linear formula C12H18O6 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol” is represented by the linear formula C12H18O6 . The molecular weight of this compound is 258.274 .Scientific Research Applications

Arylpentazoles Stability and Degradation

Research on arylpentazoles, closely related to the compound due to their phenolic structures and reactions in solvents like methanol, provided insights into their stability and degradation. Kinetic measurements in methanol revealed significant activation energies, suggesting potential applications in controlled degradation processes and stability studies in organic chemistry (Benin, Kaszyński, & Radziszewski, 2002).

Oxidation of Olefins

The oxidation of olefins, including those with hydroxyl groups, in methanol has been studied, providing a method to produce β-substituted ketones. This suggests the compound's relevance in synthetic organic chemistry, especially in creating optically active ketones through palladium(II)-catalyzed reactions (Hamed & Henry, 1997).

Rearrangements in Methanol

Studies on the rearrangement of chlorinated β-diketone monomethyl enol ethers in methanol revealed the formation of hydroxy enol ethers, showcasing the role of methanol in facilitating specific organic transformations. This highlights potential applications in rearrangement reactions and synthetic methodology development (Verhé et al., 2010).

Photolysis and Isoxazolone Formation

Photolysis studies in methanol have led to unique product formations from discrete tautomers of phenyldisic acids, indicating the compound's potential application in photochemical reactions and the study of tautomeric stability in organic solvents (Prager & Smith, 1994).

Electrocatalytic Oxidation of Alcohols

The electrocatalytic oxidation of alcohols, including methanol, using nickel-based chemically modified electrodes, highlights potential applications in energy conversion and catalysis. This research points to the compound's relevance in developing new catalytic systems for oxidation reactions (Ciszewski & Milczarek, 1996).

Safety And Hazards

properties

IUPAC Name |

[2,3,4,5,6-pentakis(hydroxymethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c13-1-7-8(2-14)10(4-16)12(6-18)11(5-17)9(7)3-15/h13-18H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOHJXHLJGTWRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1CO)CO)CO)CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408881 |

Source

|

| Record name | (Benzene-1,2,3,4,5,6-hexayl)hexamethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol | |

CAS RN |

2715-91-5 |

Source

|

| Record name | (Benzene-1,2,3,4,5,6-hexayl)hexamethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)